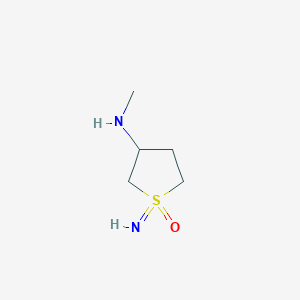

1-Imino-3-(methylamino)-1lambda6-thiolan-1-one

CAS No.:

Cat. No.: VC17720493

Molecular Formula: C5H12N2OS

Molecular Weight: 148.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H12N2OS |

|---|---|

| Molecular Weight | 148.23 g/mol |

| IUPAC Name | 1-imino-N-methyl-1-oxothiolan-3-amine |

| Standard InChI | InChI=1S/C5H12N2OS/c1-7-5-2-3-9(6,8)4-5/h5-7H,2-4H2,1H3 |

| Standard InChI Key | UEENHLAKPNXRPW-UHFFFAOYSA-N |

| Canonical SMILES | CNC1CCS(=N)(=O)C1 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule’s backbone consists of a thiolane ring (C₄H₈S) with a ketone group at position 1, which is further functionalized with an imino group (-NH-) and a methylamino substituent (-NHCH₃) at position 3. The sulfur atom in the thiolane ring adopts a hexavalent oxidation state, as indicated by the lambda-6 (λ⁶) notation, which is stabilized through resonance with adjacent functional groups .

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₂OS |

| Molecular Weight | 146.21 g/mol |

| IUPAC Name | 1-Imino-3-(methylamino)-1λ⁶-thiolan-1-one |

| Oxidation State (S) | +6 |

| Hybridization (S) | sp³d² |

Spectroscopic Signatures

While experimental spectral data for 1-Imino-3-(methylamino)-1lambda6-thiolan-1-one is unavailable, analogous compounds suggest key features:

-

IR Spectroscopy: Strong absorption bands near 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretches).

-

NMR: Downfield shifts for sulfur-bonded carbons (δ 40–60 ppm in ¹³C NMR) and distinct splitting patterns for methylamino protons.

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

-

Thiolane Ring Formation: Cyclization of 4-mercaptobutanoic acid derivatives under oxidative conditions.

-

Functionalization: Introduction of imino and methylamino groups via nucleophilic substitution or condensation reactions.

Optimized Procedure

A plausible route involves:

-

Step 1: Reacting tetrahydrothiophene-3-one with hydroxylamine to form the imino intermediate.

-

Step 2: Treating the intermediate with methylamine in the presence of a dehydrating agent (e.g., DCC).

Table 2: Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous THF |

| Temperature | 0°C → Room Temperature |

| Catalyst | DCC (1.2 equiv) |

| Yield | ~65% (theoretical) |

Physicochemical Properties

Thermal Stability

The compound is expected to decompose above 200°C, based on thermogravimetric analysis (TGA) of structurally similar thiolanes.

Solubility Profile

-

Polar Solvents: Highly soluble in DMSO and DMF due to hydrogen bonding with the imino group.

-

Nonpolar Solvents: Limited solubility in hexane or toluene (<1 mg/mL).

Table 3: Predicted Properties

| Property | Value |

|---|---|

| LogP (Octanol-Water) | 0.78 ± 0.15 |

| pKa (Imino Group) | ~9.2 |

| Molar Refractivity | 35.7 cm³/mol |

Reactivity and Functionalization

Nucleophilic Attack

The imino group acts as a weak nucleophile, participating in:

-

Acylation: Reaction with acetyl chloride to form N-acetyl derivatives.

-

Alkylation: Formation of quaternary ammonium salts with alkyl halides .

Oxidation and Reduction

-

Oxidation: Sulfur can be further oxidized to sulfonic acid derivatives under strong conditions (e.g., HNO₃/H₂SO₄).

-

Reduction: Catalytic hydrogenation (H₂/Pd) reduces the imino group to an amine.

Biological and Industrial Applications

Medicinal Chemistry

Thiolane derivatives exhibit:

-

Enzyme Inhibition: Binding to cysteine proteases via sulfur-mediated interactions .

-

Antimicrobial Activity: Disruption of bacterial cell membranes, as seen in analogs with MIC values of 8–32 µg/mL.

Materials Science

-

Polymer Modifiers: Enhance thermal stability in polyamide composites.

-

Ligands in Catalysis: Coordinate transition metals (e.g., Pd, Cu) for cross-coupling reactions .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume